Cas no 2138210-85-0 (2-Hydrazinyl-5-(pyridin-4-yl)pyrazine)

2-Hydrazinyl-5-(pyridin-4-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a hydrazinyl group and a pyridinyl moiety. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydrazinyl group offers nucleophilic character, enabling condensation reactions to form heterocyclic scaffolds, while the pyridinyl substituent enhances coordination properties for metal complexation. Its balanced solubility in polar organic solvents facilitates handling in synthetic applications. The compound’s dual functionalization (hydrazine and pyridine) supports its use in constructing biologically active molecules, particularly in kinase inhibitor development. High purity grades ensure consistent performance in research and industrial processes.
2-Hydrazinyl-5-(pyridin-4-yl)pyrazine structure
2138210-85-0 structure
Product name:2-Hydrazinyl-5-(pyridin-4-yl)pyrazine
CAS No:2138210-85-0
MF:C9H9N5
MW:187.201260328293
CID:5280327
PubChem ID:146870184

2-Hydrazinyl-5-(pyridin-4-yl)pyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-hydrazinyl-5-(pyridin-4-yl)pyrazine
    • 2138210-85-0
    • EN300-698834
    • 2-Hydrazinyl-5-(pyridin-4-yl)pyrazine
    • Inchi: 1S/C9H9N5/c10-14-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H,10H2,(H,13,14)
    • InChI Key: SNWIQCZKNHCBHO-UHFFFAOYSA-N
    • SMILES: N1C=C(NN)N=CC=1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 187.08579531g/mol
  • Monoisotopic Mass: 187.08579531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 76.7Ų

2-Hydrazinyl-5-(pyridin-4-yl)pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-698834-0.05g
2-hydrazinyl-5-(pyridin-4-yl)pyrazine
2138210-85-0
0.05g
$1068.0 2023-03-10
Enamine
EN300-698834-0.25g
2-hydrazinyl-5-(pyridin-4-yl)pyrazine
2138210-85-0
0.25g
$1170.0 2023-03-10
Enamine
EN300-698834-0.1g
2-hydrazinyl-5-(pyridin-4-yl)pyrazine
2138210-85-0
0.1g
$1119.0 2023-03-10
Enamine
EN300-698834-2.5g
2-hydrazinyl-5-(pyridin-4-yl)pyrazine
2138210-85-0
2.5g
$2492.0 2023-03-10
Enamine
EN300-698834-1.0g
2-hydrazinyl-5-(pyridin-4-yl)pyrazine
2138210-85-0
1g
$0.0 2023-06-07
Enamine
EN300-698834-0.5g
2-hydrazinyl-5-(pyridin-4-yl)pyrazine
2138210-85-0
0.5g
$1221.0 2023-03-10
Enamine
EN300-698834-5.0g
2-hydrazinyl-5-(pyridin-4-yl)pyrazine
2138210-85-0
5.0g
$3687.0 2023-03-10
Enamine
EN300-698834-10.0g
2-hydrazinyl-5-(pyridin-4-yl)pyrazine
2138210-85-0
10.0g
$5467.0 2023-03-10

Additional information on 2-Hydrazinyl-5-(pyridin-4-yl)pyrazine

Introduction to 2-Hydrazinyl-5-(pyridin-4-yl)pyrazine (CAS No. 2138210-85-0)

2-Hydrazinyl-5-(pyridin-4-yl)pyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 2138210-85-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 2-hydrazinyl-5-(pyridin-4-yl)pyrazine, particularly the presence of hydrazine and pyridine substituents, make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-hydrazinyl-5-(pyridin-4-yl)pyrazine consists of a central pyrazine ring substituted at the 2-position with a hydrazine moiety and at the 5-position with a pyridine group. This unique arrangement of functional groups imparts distinct chemical properties that may contribute to its biological efficacy. The hydrazine moiety is known to participate in various chemical reactions, including condensation reactions with carbonyl compounds, which can lead to the formation of Schiff bases and other derivatives. These derivatives have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and material science.

The pyridine substituent in 2-hydrazinyl-5-(pyridin-4-yl)pyrazine introduces additional reactivity and binding capabilities, making it a valuable scaffold for designing molecules with specific biological targets. Pyridine derivatives are well-documented for their role in modulating enzyme activity, receptor binding, and other pharmacological mechanisms. The combination of these two functional groups in 2-hydrazinyl-5-(pyridin-4-yl)pyrazine suggests a multifaceted approach to drug design, potentially enabling interactions with multiple biological pathways simultaneously.

In recent years, there has been growing interest in exploring the pharmacological properties of pyrazine derivatives, particularly those incorporating hydrazine or related functional groups. Studies have demonstrated that such compounds can exhibit a range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer effects. For instance, some pyrazine-based hydrazines have shown promising results in preclinical studies as inhibitors of specific enzymes involved in cancer cell proliferation and survival.

The synthesis of 2-hydrazinyl-5-(pyridin-4-yl)pyrazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrazine core, followed by functionalization at the 2-position with hydrazine or its derivatives. The introduction of the pyridine group at the 5-position can be achieved through nucleophilic substitution or other coupling reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to enhance reaction efficiency and selectivity.

The pharmacological evaluation of 2-hydrazinyl-5-(pyridin-4-yl)pyrazine has been conducted using both in vitro and in vivo models. In vitro studies have revealed that this compound can interact with various biological targets, including kinases, transcription factors, and other enzymes relevant to disease pathways. For example, preliminary data suggest that 2-hydrazinyl-5-(pyridin-4-yl)pyrazine may inhibit the activity of certain kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis.

Moreover, in vivo studies have provided insights into the potential therapeutic applications of 2-hydrazinyl-5-(pyridin-4-yl)pyrazine. Animal models have shown that this compound can exhibit significant anti-inflammatory effects by modulating immune responses and reducing inflammatory cytokine production. These findings are particularly relevant given the increasing recognition of inflammation as a key factor in various chronic diseases.

The safety profile of 2-hydrazinyl-5-(pyridin-4-yl)pyrazine is an important consideration in its development as a therapeutic agent. Preliminary toxicology studies have been conducted to assess its acute and chronic toxicity levels. These studies have indicated that 2-hydrazinyl-5-(pyridin-4-yl)pyrazine is well-tolerated at moderate doses but may exhibit some side effects at higher concentrations. Further research is needed to fully characterize its safety profile and identify any potential long-term adverse effects.

The future directions for research on 2-hydразинил - 5 - (пиридин - 4 - йл)пиразин include optimizing its chemical structure for improved bioavailability and efficacy. This may involve modifications such as introducing additional functional groups or exploring different synthetic pathways to enhance stability and solubility. Additionally, computational modeling techniques can be employed to predict the binding interactions between 2-hydразинил - 5 - (пиридин - 4 - йл)пиразин and its target proteins, providing valuable insights into its mechanism of action.

Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing the development of 2-hydразинил - 5 - (пиридин - 4 - йл)пиразин into clinical applications. Such partnerships can facilitate rapid translation from bench research to clinical trials, ultimately bringing new therapeutic options to patients in need. The growing body of evidence supporting the potential benefits of pyrazine derivatives like 2-hydразинил - 5 - (пиридин - 4 - йл)пиразин underscores their significance as valuable tools in modern drug discovery.

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